Hemodynamic Profile Differentiation: Greater Diastolic Blood Pressure Reduction with No Heart Rate Increase vs. Hydralazine
In spontaneously hypertensive rats (SHR), A 80b (3–15 mg/kg i.p.) produced a greater decrease in diastolic pressure than in systolic pressure, and cardiac frequency was not significantly modified [1]. In contrast, the direct-acting vasodilator hydralazine, when administered to SHR (20 mg/kg/day orally for 8 weeks), significantly reduced blood pressure (156 ± 1 mmHg vs. 212 ± 4 mmHg in controls) but concurrently increased heart rate (470 ± 20 bpm vs. 402 ± 23 bpm in controls) [2]. This differential hemodynamic outcome highlights that A 80b achieves antihypertensive efficacy without the reflex tachycardia commonly associated with many vasodilators.
| Evidence Dimension | Blood pressure and heart rate changes in hypertensive rat models |
|---|---|
| Target Compound Data | Greater diastolic BP reduction vs. systolic; heart rate unchanged |
| Comparator Or Baseline | Hydralazine: BP 156 ± 1 mmHg (control 212 ± 4 mmHg), heart rate 470 ± 20 bpm (control 402 ± 23 bpm) |
| Quantified Difference | A 80b: no significant heart rate change; Hydralazine: 68 bpm increase |
| Conditions | Spontaneously hypertensive rats (SHR); A 80b: acute i.p. dosing; Hydralazine: chronic oral dosing |
Why This Matters
This difference directly impacts experimental models where avoiding reflex tachycardia is critical for isolating vasodilator effects or studying pressure‑independent cardiac outcomes.
- [1] Frechilla D, et al. Eur J Pharmacol. 1992;219(3):409-14. PMID: 1425969. View Source
- [2] Tanabe A, et al. Hydralazine Decreases Blood Pressure and Endothelin-1 mRNA Expression in Tissues but not Cardiac Weight in SHR-SP/Izm Rats. J Cardiovasc Pharmacol. 2000;36:S176-S178. View Source
